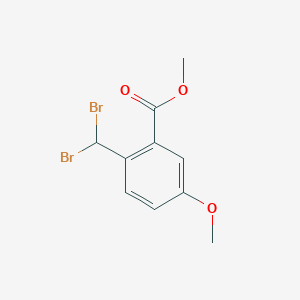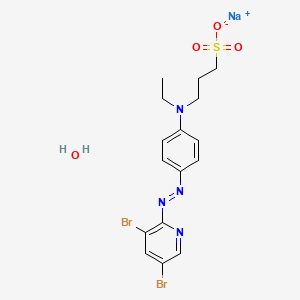
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is a complex organic compound known for its applications in colorimetric analysis. It is often used in the detection and quantification of various metal ions due to its ability to form colored complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate typically involves the diazotization of 3,5-dibromo-2-aminopyridine followed by coupling with N-ethyl-N-(3-sulfo-propyl)aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and the product is isolated as a sodium salt monohydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and dried under vacuum to obtain the monohydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amines.
Applications De Recherche Scientifique
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in colorimetric analysis for detecting metal ions such as cobalt and cadmium.
Biology: The compound can be used in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in various industrial processes where metal ion detection is crucial, such as in water treatment and environmental monitoring.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate involves the formation of colored complexes with metal ions. The azo group in the compound interacts with metal ions, leading to a change in color that can be measured spectrophotometrically. This interaction is highly specific to certain metal ions, making it a valuable tool in analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt
- 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
Uniqueness
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is unique due to its specific structure, which allows for the formation of highly stable and colored complexes with metal ions. This makes it particularly useful in applications requiring precise and accurate metal ion detection.
Propriétés
Formule moléculaire |
C16H19Br2N4NaO4S |
|---|---|
Poids moléculaire |
546.2 g/mol |
Nom IUPAC |
sodium;3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonate;hydrate |
InChI |
InChI=1S/C16H18Br2N4O3S.Na.H2O/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16;;/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25);;1H2/q;+1;/p-1 |
Clé InChI |
KGTTXNKQGIZBAV-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


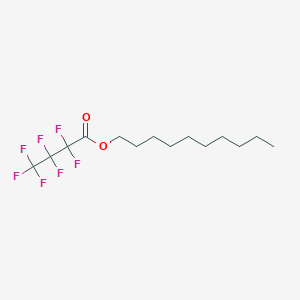



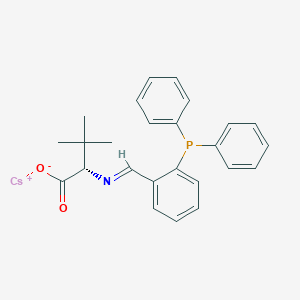
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
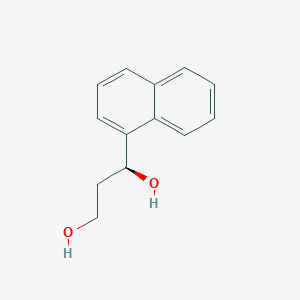
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
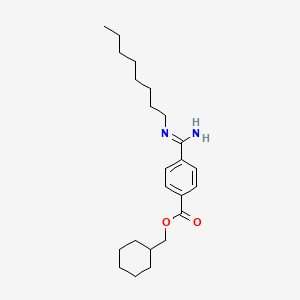
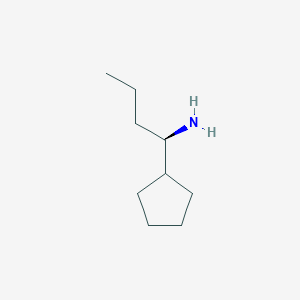


![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
